2-Bromo-4-t-butyl-1-isopropoxybenzene
Overview
Description
2-Bromo-4-t-butyl-1-isopropoxybenzene is an organic compound with the molecular formula C13H19BrO. It is a brominated aromatic compound featuring a tert-butyl group and an isopropoxy group attached to the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-t-butyl-1-isopropoxybenzene typically involves the bromination of 4-t-butyl-1-isopropoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and concentration to achieve high yields and purity. The product is then purified using techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-t-butyl-1-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-4-t-butyl-1-isopropoxybenzene .
Scientific Research Applications
2-Bromo-4-t-butyl-1-isopropoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.
Material Science: It is used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-4-t-butyl-1-isopropoxybenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the tert-butyl and isopropoxy groups influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar structure but lacks the isopropoxy group.
2-Bromo-4-tert-butyl-1-iodo-benzene: Similar structure with an iodine atom instead of the isopropoxy group.
Uniqueness
2-Bromo-4-t-butyl-1-isopropoxybenzene is unique due to the presence of both the tert-butyl and isopropoxy groups, which confer specific reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and various scientific applications .
Properties
IUPAC Name |
2-bromo-4-tert-butyl-1-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-9(2)15-12-7-6-10(8-11(12)14)13(3,4)5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXANYEOPZSHZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743079 | |
Record name | 2-Bromo-4-tert-butyl-1-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223768-39-6 | |
Record name | 2-Bromo-4-tert-butyl-1-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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